![molecular formula C20H15Cl2NO2 B4614782 2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)

2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

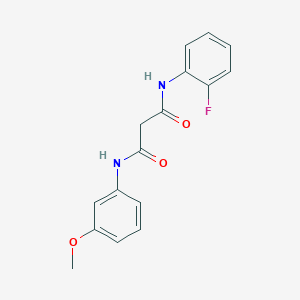

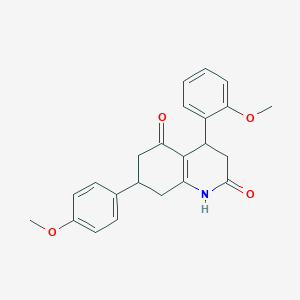

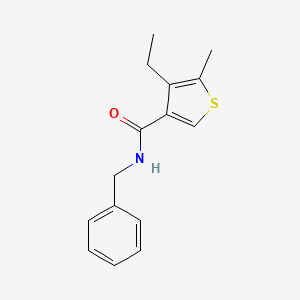

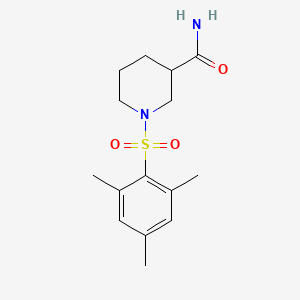

Synthesis methods for related compounds often involve acylation reactions, thermolysis, and intramolecular displacement of nitro groups. For instance, N-phenylbenzamide derivatives have been synthesized through thermolysis of N-phenylbenzamide oximes, yielding benzimidazoles and other products via free radical mechanisms involving the homolysis of N–O and/or C–N bonds (Gaber, Muathen, & Taib, 2011). Similarly, 1-butyl-3-methylimidazolium tetrafluoroborate has been used as an efficient medium for synthesizing N-phenylbenzamide derivatives through a one-pot three-component synthesis, highlighting the role of ionic liquids in facilitating these reactions (Satyanarayana, Mehta, Prasad, & Rao, 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals insights into conformation, bond parameters, and intermolecular interactions. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, showing the influence of dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-phenylbenzamide derivatives can result in various products depending on the reaction conditions. For instance, the oxidative carbonylation of 2-alkynylbenzamides has been shown to produce isoindolinone and isobenzofuranimine derivatives under specific conditions, demonstrating the versatility of these compounds in synthetic chemistry (Mancuso et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as melting points and solubility, are crucial for their application in various fields. For example, the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile involved fluorination and hydrolysis, resulting in a compound with a melting point of 145.4~145.6 ℃, indicating the importance of physical properties in the characterization of these compounds (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of N-phenylbenzamide derivatives, including reactivity and stability, play a significant role in their utility. Studies have shown that these compounds can undergo various reactions, such as intramolecular displacement and oxidative coupling, to produce a wide range of products with potential applications in material science and pharmacology (Shang, Zhang-Negrerie, Du, & Zhao, 2014).

Wissenschaftliche Forschungsanwendungen

Divergent Synthesis Applications

Research has demonstrated the capacity of related benzamide compounds to undergo diverse reaction pathways under palladium-catalyzed conditions, leading to functionalized derivatives with potential applications in medicinal chemistry and materials science (Mancuso et al., 2014). This includes the formation of isoindolinone and isobenzofuranimine derivatives through multicomponent reactions, suggesting a utility in the development of complex organic molecules.

Chemical Synthesis and Reactivity

Another study explored the nucleophilic displacement reactions of polynitroaromatic compounds, leading to the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones. This work underscores the chemical reactivity of benzamide derivatives in creating compounds with potential applications in material science and pharmaceuticals (Samet et al., 2005).

Polymer Science Applications

In polymer science, benzamide derivatives have been used in the synthesis and characterization of novel aromatic polyimides, showcasing the adaptability of these compounds in creating materials with high thermal stability and specific optical properties (Butt et al., 2005). Such materials are crucial for the development of advanced electronic and optical devices.

Antimicrobial Research

Benzamide derivatives have also been assessed for their antimicrobial properties, demonstrating potential as bactericidal agents against resistant strains of bacteria, such as MRSA (Zadrazilova et al., 2015). This highlights the importance of benzamide compounds in addressing critical needs in public health.

Advanced Organic Synthesis

The electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides, including derivatives similar to the compound , showcases innovative methods in organic synthesis. This approach provides a green and efficient pathway for synthesizing valuable heterocyclic compounds (Guirado et al., 2002).

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxy]-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO2/c21-17-10-6-11-18(22)16(17)13-25-19-12-5-4-9-15(19)20(24)23-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNDOVGAJYORTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)

![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)

![N-[4-(anilinosulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4614739.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4614751.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)

![N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614765.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)